2-[(1-benzyl-5-chloro-1H-1,3-benzodiazol-2-yl)sulfanyl]acetic acid
Overview
Description
2-[(1-Benzyl-5-chloro-1H-1,3-benzodiazol-2-yl)sulfanyl]acetic acid is a synthetic organic compound known for its unique chemical structure and potential applications in various fields, including medicinal chemistry and biochemical research. This compound features a benzodiazole ring, a sulfanyl group, and an acetic acid moiety, which contribute to its distinctive properties and reactivity.
Mechanism of Action
Target of Action
The primary target of 2-[(1-Benzyl-5-chloro-1H-1,3-benzodiazol-2-yl)sulfanyl]acetic acid, also known as (1-Benzyl-5-chloro-1H-benzoimidazol-2-ylsulfanyl)-acetic acid, is the enzyme phosphodiesterase . This enzyme plays a crucial role in cellular signal transduction by breaking down phosphodiester bonds in cyclic nucleotides, thus regulating the intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).
Mode of Action
This compound acts as an inhibitor of phosphodiesterase . By binding to the active site of the enzyme, it prevents the enzyme from breaking down cAMP and cGMP. This leads to an increase in the intracellular concentrations of these cyclic nucleotides, amplifying the signal transduction pathways they are involved in.
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on the specific biochemical pathways it influences. By inhibiting phosphodiesterase and increasing the levels of cAMP and cGMP, it can potentially regulate a wide range of cellular processes. For example, it may influence cell growth and differentiation, immune responses, and neuronal signaling .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-benzyl-5-chloro-1H-1,3-benzodiazol-2-yl)sulfanyl]acetic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Benzodiazole Core: The benzodiazole ring can be synthesized through the condensation of o-phenylenediamine with a suitable carboxylic acid derivative, such as chloroacetic acid, under acidic conditions.
Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where the benzodiazole intermediate reacts with benzyl chloride in the presence of a base like sodium hydroxide.
Chlorination: The chlorination of the benzodiazole ring is achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Sulfanyl Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-[(1-Benzyl-5-chloro-1H-1,3-benzodiazol-2-yl)sulfanyl]acetic acid undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced at the benzodiazole ring or the sulfanyl group using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group on the benzodiazole ring can be substituted with nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, bases like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced benzodiazole derivatives.
Substitution: Amino or thiol-substituted benzodiazole derivatives.
Scientific Research Applications
2-[(1-Benzyl-5-chloro-1H-1,3-benzodiazol-2-yl)sulfanyl]acetic acid has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Biochemical Research: The compound is used as a probe to study protein-ligand interactions and enzyme inhibition mechanisms.
Industrial Applications: It serves as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
2-[(1-Benzyl-5-trifluoromethyl-1H-1,3-benzodiazol-2-yl)sulfanyl]acetic acid: Similar structure but with a trifluoromethyl group instead of a chloro group.
2-[(1-Benzyl-5-methyl-1H-1,3-benzodiazol-2-yl)sulfanyl]acetic acid: Similar structure but with a methyl group instead of a chloro group.
Uniqueness
2-[(1-Benzyl-5-chloro-1H-1,3-benzodiazol-2-yl)sulfanyl]acetic acid is unique due to the presence of the chloro group, which can significantly influence its chemical reactivity and biological activity compared to its analogs. The chloro group can participate in various substitution reactions, providing a versatile platform for further chemical modifications.
This compound’s distinct combination of functional groups makes it a valuable tool in medicinal chemistry and biochemical research, offering opportunities for the development of new therapeutic agents and research probes.
Properties
IUPAC Name |
2-(1-benzyl-5-chlorobenzimidazol-2-yl)sulfanylacetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O2S/c17-12-6-7-14-13(8-12)18-16(22-10-15(20)21)19(14)9-11-4-2-1-3-5-11/h1-8H,9-10H2,(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGTKFCTXONQEGD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=C(C=C(C=C3)Cl)N=C2SCC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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